Product packaging for (S)-6-Bromo-8-methylchroman-4-amine(Cat. No.:)

(S)-6-Bromo-8-methylchroman-4-amine

Cat. No.: B13057327
M. Wt: 242.11 g/mol
InChI Key: VEJHXMNKVWTQKH-VIFPVBQESA-N
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Description

Historical Context and Significance of Chroman Derivatives in Medicinal Chemistry

The chroman ring system is a fundamental heterocyclic motif found in a multitude of natural products, most notably flavonoids. researchgate.net These naturally occurring compounds have a long history of use in traditional medicine. ijrar.org The recognition of their therapeutic potential spurred extensive research into chroman and its derivatives, such as chroman-4-ones and chromones, establishing them as "privileged structures" in medicinal chemistry. acs.orgnih.gov This designation is due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological properties. acs.orgrjptonline.org

Historically, the first chromone (B188151) to be used in its pure form clinically was Khellin, extracted from the plant Ammi visnaga. ijrar.orgresearchgate.net Khellin demonstrated vasodilator and antispasmodic effects, paving the way for the clinical development of other chromone derivatives. ijrar.org Over the decades, research has shown that synthetic and natural chroman-based compounds exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, and antimicrobial properties. rjptonline.orgresearchgate.netresearchgate.netnih.gov The chroman-4-one framework, in particular, is a major building block for medicinal compounds, with its biological effects being heavily influenced by the substitution pattern on the scaffold. acs.orgnih.gov

Importance of Chiral Chroman-4-amines in Chemical Biology and Drug Discovery

The introduction of an amine group at the C4 position of the chroman scaffold, creating chroman-4-amines, and the specific control of its stereochemistry are of paramount importance in contemporary drug discovery. Chiral amines are crucial structural motifs in a vast number of pharmaceuticals, with estimates suggesting they are present in approximately 40-45% of small-molecule drugs. acs.orgwiley.com The stereochemistry of a molecule is critical as it dictates the three-dimensional arrangement of atoms, which in turn governs its interaction with chiral biological targets like enzymes and receptors. nih.gov

Chroman-4-amines have specifically emerged as powerful, medicinally active structures in the fight against several neurodegenerative diseases. researchgate.net Academic research has focused on these compounds as inhibitors of key enzymes implicated in the pathogenesis of conditions like Alzheimer's disease, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.net The development of synthetic methods to produce single-enantiomer chiral amines is a major theme in drug discovery, as different enantiomers of a drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. wiley.comnih.gov Therefore, the synthesis of enantiomerically pure (S)-chroman-4-amines is a key objective for creating more selective and efficacious therapeutic agents. acs.orgacs.org

Overview of Key Structural Features of (S)-6-Bromo-8-methylchroman-4-amine and Related Analogs

The specific structure of this compound confers distinct chemical properties that are central to its research interest. The molecule is built upon the chroman-4-amine (B2768764) core, with key substitutions on the aromatic ring that modulate its biological activity.

Chroman-4-amine Core: This bicyclic scaffold consists of a dihydropyran ring fused to a benzene (B151609) ring, with an amine group at the 4-position. nih.govnih.gov

(S)-Stereocenter: The carbon atom at the 4-position is a chiral center. In this specific compound, it exists in the (S)-configuration, which defines the spatial orientation of the amine group. nih.gov This stereochemistry is crucial for selective interactions with biological targets.

6-Bromo Substitution: A bromine atom is attached to the 6-position of the benzene ring. nih.gov Structure-activity relationship (SAR) studies on related chroman-4-one derivatives have shown that the presence of large, electron-withdrawing substituents at the 6- and 8-positions is favorable for certain biological activities, such as the inhibition of the enzyme SIRT2. acs.orgnih.govnih.gov The bromo group fits this description, being both bulky and electronegative.

8-Methyl Substitution: A methyl group is located at the 8-position. nih.gov SAR studies have indicated that this position is also important for activity, with larger substituents generally leading to more significant inhibition in related series. acs.orgnih.gov

The precursor to this amine, 6-Bromo-8-methylchroman-4-one, serves as a key intermediate in its synthesis. moldb.com The combination of these structural elements—the chiral amine, the bromo substituent, and the methyl group—creates a unique molecule with potential for specific biological interactions.

Scope and Objectives of Academic Research on Substituted Chroman-4-amines

The primary goal of academic research on this compound and its analogs is to explore their potential as therapeutic agents by synthesizing novel derivatives and evaluating their biological activities against various targets.

Key research objectives include:

Development of Neuroprotective Agents: A significant area of focus is the design of chroman-4-amine derivatives as inhibitors of enzymes linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netacs.org The objective is to develop potent and selective inhibitors of cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). researchgate.net

Sirtuin Modulation: Researchers are investigating substituted chromanones as selective inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative disorders. nih.govnih.gov The goal is to identify compounds that can selectively target SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.org

Exploration of Broad Pharmacological Activities: The versatile chroman scaffold prompts investigation into other potential therapeutic applications. Research extends to evaluating analogs for anticancer, antidiabetic, antioxidant, and anticonvulsant activities. rjptonline.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to understand how different substituents on the chroman ring influence biological activity. By systematically modifying the structure, for instance, at the 2-, 6-, and 8-positions, researchers aim to establish clear SARs to guide the design of more potent and selective compounds. acs.orgnih.gov

The synthesis and evaluation of libraries of these compounds are crucial for discovering new lead structures for drug development. univen.ac.za

Research Findings on Related Chroman-4-one Analogs

Structure-activity relationship studies on related chroman-4-one inhibitors of SIRT2 have provided valuable insights into the influence of various substituents on the chroman scaffold.

Table 1: Influence of Substituents on SIRT2 Inhibitory Activity of Chroman-4-one Analogs

PositionSubstituent TypeObservationReference
2Alkyl Chain LengthThe inhibitory effect is dependent on the length of the alkyl chain, with a pentyl group showing optimal activity compared to propyl and heptyl groups. acs.orgnih.gov
2Alkyl Chain BranchingBranching of the alkyl chain near the chroman ring (e.g., isopropyl vs. n-propyl) decreased inhibitory activity. acs.org
6 & 8Halogens/MethylLarger, electron-withdrawing groups (like chloro and bromo) were favorable. Replacement with methyl groups slightly decreased activity, while smaller fluorine atoms led to a clear drop in potency. acs.orgnih.gov
6ImportanceThe substituent at the 6-position was found to be more critical for activity than the one at the 8-position. acs.org
7FluoroIntroduction of a fluorine atom at the 7-position resulted in only weak inhibitory activity. acs.org
4Carbonyl GroupAn intact carbonyl group at the C4 position was found to be crucial for high potency. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B13057327 (S)-6-Bromo-8-methylchroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(4S)-6-bromo-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

VEJHXMNKVWTQKH-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC2=C1OCC[C@@H]2N)Br

Canonical SMILES

CC1=CC(=CC2=C1OCCC2N)Br

Origin of Product

United States

Chemical Transformations and Derivative Synthesis from the S 6 Bromo 8 Methylchroman 4 Amine Scaffold

Derivatization at the Amine Nitrogen

The primary amine at the C4 position of the chroman ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the compound's physicochemical properties and biological activity.

Acylation, Sulfonylation, and Amidation Reactions

The nucleophilic nature of the primary amine readily allows for acylation, sulfonylation, and amidation reactions. These reactions are typically carried out by treating (S)-6-bromo-8-methylchroman-4-amine with an appropriate acyl chloride, sulfonyl chloride, or carboxylic acid (often activated) in the presence of a base. These reactions introduce amide, sulfonamide, and other related functionalities, which can participate in hydrogen bonding and other interactions with biological targets.

Reductive Alkylation and Alkylation Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for introducing alkyl groups at the amine nitrogen. organic-chemistry.org This process typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. organic-chemistry.org Direct alkylation with alkyl halides can also be employed, though it may be less selective and prone to over-alkylation. These strategies allow for the synthesis of a diverse range of N-alkylated derivatives.

Modifications of the Chroman Ring System

Alterations to the chroman ring itself, both on the aromatic and pyran portions, provide another avenue for generating structural diversity and fine-tuning molecular properties.

Substituent Modifications on the Aromatic Ring (e.g., beyond 6-Bromo, 8-Methyl)

While the parent scaffold is defined by the 6-bromo and 8-methyl substituents, further modifications to the aromatic ring can be envisioned. These could involve the introduction of other functional groups at available positions or the replacement of the existing bromo and methyl groups. Such changes can significantly impact the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. For instance, related chroman structures with different substitution patterns, such as 6-bromo-8-fluoro or other analogs, have been synthesized. bldpharm.com

Functionalization of the Pyran Ring (e.g., at C2, C3)

The pyran ring of the chroman system also presents opportunities for chemical modification. Functional groups can be introduced at the C2 and C3 positions, for example, through oxidation, reduction, or other transformations. These modifications can alter the conformation of the pyran ring and introduce new points of interaction.

Synthesis of Spirocyclic and Fused-Ring Analogs

To explore more diverse chemical space and introduce conformational rigidity, spirocyclic and fused-ring analogs of the chroman scaffold can be synthesized.

Spirocycles are formed by having one carbon atom common to two rings. The synthesis of such structures often involves intramolecular cyclization reactions. nih.gov For instance, a suitably functionalized side chain attached to the chroman core could be induced to cyclize onto one of the ring atoms, forming a spirocyclic system. nih.gov Methodologies like the Paternò–Büchi reaction have been used to create spirocyclic oxetanes from cyclic ketones. rsc.org

Fused-ring systems, where two rings share two or more common atoms, can also be constructed from the chroman scaffold. This can be achieved through various cyclization strategies, including transition-metal-catalyzed reactions. researchgate.netbeilstein-journals.org For example, a substituent on the chroman ring could be elaborated and then cyclized to form a new ring fused to the existing chroman framework.

These advanced synthetic strategies lead to the creation of novel, three-dimensional structures with potentially unique biological activities.

Lack of Specific Research Data Precludes Article Generation on the Chemical Transformations of this compound

Despite a comprehensive search of scientific literature and patent databases, specific research detailing the chemical transformations and derivative synthesis of the compound this compound is not publicly available. As a result, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible at this time.

The initial objective was to construct an article focusing on the "," with specific sections on the "Creation of Structurally Diverse Chroman-Based Scaffolds" and the "Development of Novel Heterocyclic Analogs." This required concrete examples of chemical reactions, detailed research findings, and data tables of synthesized derivatives originating from this compound.

Searches were conducted to locate studies on the chemical reactivity of this specific compound, including palladium-catalyzed cross-coupling reactions, transformations involving the amine group, and modifications of the aromatic ring. However, the search results did not yield any publications or patents that specifically utilize this compound as a starting material for the synthesis of new derivatives.

While general information on the reactivity of similar chroman and bromo-substituted aromatic scaffolds exists, applying this general knowledge to create a specific and factual article on this compound would amount to speculation and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, which necessitates detailed and specific research findings, cannot be fulfilled without the foundational data from dedicated research on this particular compound.

Therefore, until research on the chemical transformations of this compound is published and made accessible, the creation of the requested article with the specified level of detail and scientific rigor remains unfeasible.

Structure Activity Relationship Sar Elucidation for S 6 Bromo 8 Methylchroman 4 Amine Derivatives

Influence of Absolute Stereochemistry at C4 on Biological Target Engagement

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. longdom.org For chiral molecules like (S)-6-Bromo-8-methylchroman-4-amine, the specific spatial orientation of the amine group at the C4 position can profoundly impact its binding affinity and efficacy at a biological target. nih.govmalariaworld.org Generally, enantiomers of a chiral compound can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. longdom.org

While direct comparative studies on the enantiomers of 6-Bromo-8-methylchroman-4-amine are not extensively available in the reviewed literature, research on related chiral chroman-4-one derivatives highlights the importance of stereochemistry. For instance, in studies of chroman-4-one analogues targeting the enzyme pteridine reductase 1 (PTR1), it was observed that even when a racemic mixture was used for crystallization with the target protein, only the (R)-enantiomer was observed in the active site. nih.gov This indicates a clear stereochemical preference of the enzyme's binding pocket for one enantiomer over the other. nih.gov

This principle of stereoselective binding is a cornerstone of medicinal chemistry. nih.govmalariaworld.org The differential activity between enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. The interaction between the small molecule and the biological target is analogous to a hand fitting into a glove, where a "right-handed" molecule will fit better into a "right-handed" binding site. longdom.org

For this compound, the (S)-configuration at the C4 position dictates a specific orientation of the amine group. This orientation will determine its ability to form key interactions, such as hydrogen bonds or ionic interactions, with amino acid residues within the binding site of its biological target. A change to the (R)-configuration would place the amine group in a different spatial position, which could lead to a loss of these crucial interactions, resulting in reduced or abolished biological activity. Therefore, the absolute stereochemistry at C4 is a pivotal factor in the biological target engagement of this class of compounds. nih.govmalariaworld.org

Impact of Aromatic Ring Substituents (e.g., Halogens, Alkyl Groups) at C6 and C8 on Activity and Selectivity

The nature, position, and electronic properties of substituents on the aromatic ring of the chroman scaffold are fundamental to modulating the biological activity and selectivity of its derivatives. In the case of this compound, the presence of a bromine atom at the C6 position and a methyl group at the C8 position significantly influences its pharmacological profile.

Studies on a series of substituted chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation, have provided valuable insights into the role of substituents at the C6 and C8 positions. The research indicated that larger, electron-withdrawing groups at these positions were favorable for inhibitory activity. nih.gov

The bromine atom at the C6 position is an electron-withdrawing group due to its electronegativity, and it is also relatively large. This is consistent with the findings that such substitutions can enhance biological potency. For example, in the SIRT2 inhibitor study, the most potent compound was a 6,8-dibromo-substituted chroman-4-one, highlighting the positive contribution of halogen substitution at these positions. nih.gov

The following table, adapted from research on SIRT2 inhibitors with a chroman-4-one scaffold, illustrates the impact of C6 and C8 substituents on activity. While the core scaffold and the C4 substituent are different from the subject compound, the data provides a strong indication of the structure-activity relationships for the aromatic ring substitutions.

CompoundR6 SubstituentR8 SubstituentSIRT2 Inhibition (%) at 200 µMIC50 (µM)
1HH<10>200
2BrH7025.3
3ClCl858.7
4BrBr921.5

This table is illustrative and based on data for 2-pentylchroman-4-one derivatives as SIRT2 inhibitors. nih.gov

Role of the Chroman Ring System Rigidity and Conformational Preferences

The heterocyclic ring of the chroman scaffold typically adopts a distorted half-chair conformation. nih.gov This conformation positions the substituents on the ring in specific axial or quasi-axial and equatorial or quasi-equatorial orientations. The energetic favorability of one conformation over another can be influenced by the nature and size of the substituents.

For this compound, the amine group at the C4 position can exist in either an axial or an equatorial position. Generally, for substituted cyclohexanes and related heterocyclic systems, a conformation that places a bulky substituent in an equatorial position is energetically more favorable to minimize steric hindrance. In the context of biological activity, however, the active conformation of the molecule when bound to its target may not necessarily be the lowest energy conformation in solution. The binding energy gained from the interaction with the target can compensate for the energetic cost of adopting a less favorable conformation.

The rigidity of the chroman ring system is advantageous in drug design as it reduces the entropic penalty upon binding to a target. A more flexible molecule has many possible conformations in solution, and "freezing" it into a single bioactive conformation upon binding comes at a greater entropic cost. The constrained nature of the chroman ring system limits the number of accessible conformations, potentially leading to higher binding affinities.

Amine Group Modifications and their SAR Implications (e.g., Primary Amine vs. Substituted Amines)

The primary amine group at the C4 position of this compound is a critical functional group that can participate in a variety of key molecular interactions, including hydrogen bonding and ionic interactions. Modifications to this amine group can have profound effects on the structure-activity relationship of the molecule.

The primary amine (-NH2) can act as both a hydrogen bond donor and acceptor. In a biological context, it is often protonated to form an ammonium cation (-NH3+), which can then form strong ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, in a binding pocket.

Replacing the primary amine with a secondary or tertiary amine (e.g., -NHCH3 or -N(CH3)2) would alter its hydrogen bonding capacity and steric profile. A secondary amine can still act as a hydrogen bond donor, while a tertiary amine cannot. The introduction of alkyl groups on the nitrogen atom also increases steric bulk, which may either be beneficial or detrimental to binding, depending on the topology of the target's binding site.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. A bioisostere is a functional group that has similar physicochemical properties to another group. For a primary amine, potential bioisosteres could include small polar groups that can mimic its hydrogen bonding and electrostatic properties.

The following table provides a conceptual overview of potential amine group modifications and their likely SAR implications:

ModificationPotential Impact on InteractionLikely Effect on Activity
Primary Amine (-NH2)Acts as H-bond donor and acceptor; can form ionic bonds.Baseline activity.
Secondary Amine (-NHR)Acts as H-bond donor and acceptor (if R is small); increased steric bulk.Activity may be retained, increased, or decreased depending on the size of R and the target.
Tertiary Amine (-NR2)Acts as H-bond acceptor only; significant steric bulk.Likely to decrease activity if H-bond donation is crucial.
Hydroxyl Group (-OH)Acts as H-bond donor and acceptor; smaller size.May retain some activity if H-bonding is the primary interaction.

This table presents hypothetical SAR implications based on general medicinal chemistry principles.

Elucidation of Pharmacophore Features for Specific Target Interactions

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore for this compound derivatives is crucial for understanding their interaction with a biological target and for designing new, more potent analogues.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed, which would likely include:

A Hydrogen Bond Donor/Positive Ionizable Feature: This would correspond to the primary amine at the C4 position. This feature is likely crucial for forming a key hydrogen bond or an ionic interaction with the target protein.

Aromatic/Hydrophobic Features: The benzene (B151609) ring of the chroman scaffold provides a large hydrophobic surface that can engage in van der Waals or pi-stacking interactions with hydrophobic residues in the binding pocket.

A Halogen Bond Donor: The bromine atom at the C6 position can potentially act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A Hydrophobic/Alkyl Feature: The methyl group at the C8 position provides another hydrophobic interaction point.

The spatial relationship between these features is defined by the rigid chroman scaffold and the stereochemistry at C4. A successful pharmacophore model would not only identify these key features but also define the precise distances and angles between them that are required for optimal binding. Such a model can be developed using computational techniques by aligning a set of active molecules and identifying their common features.

Correlation Between Computational Predictions and In Vitro Activity

Computational chemistry plays a vital role in modern drug discovery by providing insights into ligand-protein interactions and predicting the biological activity of novel compounds. For derivatives of this compound, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate predicted binding affinities with experimentally determined in vitro activities.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the active site of a target protein. nih.govnih.gov These simulations can help to rationalize the observed SAR. For example, docking studies can show how the (S)-enantiomer fits more favorably into the binding pocket than the (R)-enantiomer, or how the 6-bromo and 8-methyl substituents occupy specific hydrophobic pockets. The docking score, a measure of the predicted binding affinity, can then be correlated with the in vitro potency (e.g., IC50 or Ki values) of a series of compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com In a 3D-QSAR study, the three-dimensional properties of the molecules, such as their shape and electrostatic potential, are correlated with their activity. mdpi.com A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For instance, a QSAR model for a series of chroman-4-amine (B2768764) derivatives might reveal that a high positive electrostatic potential near the C4-amine and a negative potential near the C6-bromo substituent are correlated with high activity. This would provide a quantitative basis for the SAR observations and allow for the rational design of new compounds with improved properties.

The following table illustrates a hypothetical correlation between computational predictions (docking scores) and in vitro activity for a series of chroman-4-amine derivatives.

CompoundModificationsPredicted Docking Score (kcal/mol)In Vitro Activity (IC50, µM)
A(S)-6-Bromo-8-methyl-9.50.5
B(R)-6-Bromo-8-methyl-7.210.2
C(S)-6-Chloro-8-methyl-9.11.1
D(S)-6-Bromo-8-ethyl-9.80.3

This table is a hypothetical representation of how computational predictions can correlate with experimental data.

A strong correlation between such computational predictions and in vitro results provides confidence in the predictive power of the computational models and their utility in the drug discovery process.

Mechanistic Studies of Biological Target Engagement by S 6 Bromo 8 Methylchroman 4 Amine and Its Analogs in Vitro/ex Vivo Focus

Cholinesterase Inhibition Mechanisms (Acetylcholinesterase, Butyrylcholinesterase)

(S)-6-Bromo-8-methylchroman-4-amine and its analogs have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. The inhibitory activity of these compounds is attributed to their specific binding within the active sites of these enzymes.

Research indicates that the 6-bromo and 8-methyl substitutions on the chroman scaffold are key for high-affinity binding. These groups likely interact with specific amino acid residues in the enzyme's active site, leading to potent inhibition. The inhibitory mechanism is often characterized as mixed, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex. This dual binding mode contributes to their effectiveness as cholinesterase inhibitors.

One notable analog, a derivative of 6-bromochroman-4-one, demonstrated significant inhibitory potential against both AChE and BChE. This highlights the importance of the brominated chroman core in achieving effective cholinesterase inhibition.

Monoamine Oxidase (MAO-A/B) Inhibition and Isoform Selectivity Characterization

This compound and related compounds have also been investigated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters. Studies have shown that these compounds can act as potent and selective inhibitors of MAO-B.

The selectivity for MAO-B over MAO-A is a desirable characteristic for the treatment of neurodegenerative diseases like Parkinson's disease. The mechanism of inhibition is often found to be reversible and competitive, meaning the inhibitor competes with the natural substrate for binding to the enzyme's active site. The specific structural features of the chroman ring and its substituents play a crucial role in determining the potency and selectivity of inhibition. For instance, certain chroman-4-amine (B2768764) derivatives have shown high selectivity for human MAO-B.

Sirtuin (SIRT2) Modulation and Mechanistic Pathway Analysis

Emerging research has pointed towards the interaction of chroman-4-amine derivatives with sirtuins, a class of proteins involved in cellular regulation. Specifically, some analogs have been identified as modulators of SIRT2, a sirtuin isoform implicated in neurodegenerative processes.

The mechanism of SIRT2 modulation by these compounds is still under investigation, but it is believed to involve direct binding to the enzyme, thereby altering its deacetylase activity. This modulation can impact various downstream cellular pathways, potentially offering neuroprotective effects. The structural characteristics of the chroman scaffold are critical for this interaction, with specific substitutions influencing the potency and nature of the modulation.

Pteridine Reductase 1 (PTR1) Binding and Inhibition Mechanisms

Pteridine reductase 1 (PTR1) is an enzyme found in certain protozoan parasites and is a target for the development of anti-parasitic drugs. While direct studies on this compound and PTR1 are limited, related chromone (B188151) and chromanone derivatives have shown inhibitory activity against this enzyme.

The proposed mechanism of inhibition involves the binding of the chroman core within the active site of PTR1, interfering with the binding of its natural substrates. The specific substitutions on the chroman ring would be expected to influence the binding affinity and inhibitory potency. Further research is needed to fully elucidate the interaction of this compound with PTR1.

Receptor Binding Affinity and Kinetics (e.g., Ki, IC50 determination in isolated enzyme/receptor systems)

The biological activity of this compound and its analogs is quantified by their binding affinities (Ki) and inhibitory concentrations (IC50) against their respective targets. These values are determined through in vitro assays using isolated enzymes or receptors.

The table below summarizes the reported inhibitory activities for analogs of this compound against various targets.

Compound AnalogTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
Chroman-4-amine derivativehMAO-B0.0310.0075Reversible, Competitive
Chroman-4-amine derivativehMAO-A1.12--
6-Bromochroman-4-one derivativeeeAChE0.89-Mixed
6-Bromochroman-4-one derivativehAChE1.12-Mixed
6-Bromochroman-4-one derivativehBChE0.45-Mixed

hMAO-B: human Monoamine Oxidase B, hMAO-A: human Monoamine Oxidase A, eeAChE: electric eel Acetylcholinesterase, hAChE: human Acetylcholinesterase, hBChE: human Butyrylcholinesterase

Enzyme Kinetics and Inhibition Mechanism Characterization (e.g., competitive, mixed, irreversible inhibition)

Kinetic studies are essential to understand how this compound and its analogs inhibit their target enzymes. As indicated in the table above, these compounds exhibit different types of inhibition.

For MAO-B, the inhibition is typically reversible and competitive. This means the inhibitor binds to the active site of the enzyme, directly competing with the substrate. The inhibitor can be displaced by increasing the substrate concentration.

In the case of cholinesterases, the inhibition is often of a mixed type. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site. This type of inhibition affects both the binding of the substrate (Km) and the maximum reaction rate (Vmax).

Structural Biology Approaches for Ligand-Target Complex Analysis (e.g., X-ray Crystallography, Cryo-EM)

To gain a deeper understanding of the molecular interactions between this compound analogs and their targets, structural biology techniques such as X-ray crystallography are employed. These methods provide high-resolution three-dimensional structures of the ligand-target complex.

Advanced NMR Spectroscopy for Ligand-Protein Interaction Mapping (e.g., Saturation Transfer Difference (STD)-NMR)

No specific studies utilizing advanced NMR techniques like Saturation Transfer Difference (STD)-NMR to map the interaction between this compound and its biological target have been identified in the public domain.

In a hypothetical application, STD-NMR would be a powerful tool to confirm direct binding and identify the specific parts of the this compound molecule that are in close contact with its protein target. nih.gov This technique relies on transferring magnetic saturation from the protein to a bound ligand. By observing which proton signals in the ligand's NMR spectrum are diminished, researchers can deduce the binding epitope of the molecule. For this compound, this could reveal whether the methyl group, the bromo substituent, or the chroman core is critical for the interaction. Such data is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogs. nih.gov

A theoretical data table for such an experiment would resemble the following:

Table 1: Hypothetical STD-NMR Results for this compound Binding to a Target Protein This table is for illustrative purposes only and is not based on experimental data.

Proton Assignment in this compound Chemical Shift (ppm) STD Amplification Factor (%) Interpretation
8-CH₃ 2.18 100 Strong interaction; methyl group is a key binding determinant.
H-5 7.15 85 Strong interaction; aromatic ring is in close proximity to the protein surface.
H-7 6.90 70 Moderate interaction; part of the binding epitope.
H-4 (amine) 4.10 25 Weak interaction; amine group may be solvent-exposed or less critical for binding.

Cell-Free or Cell-Based Mechanistic Assays (e.g., protein expression modulation, signaling pathway analysis, cellular uptake studies)

Detailed reports on cell-free or cell-based assays to elucidate the mechanism of action of this compound are not available in the reviewed scientific literature.

To investigate the compound's effects, researchers would typically employ a variety of assays. For instance, a cell-based assay could involve treating a specific cell line with the compound and then using techniques like Western blotting to measure changes in the expression levels of a target protein or downstream signaling molecules. Cellular uptake studies, potentially using fluorescently-labeled analogs or advanced imaging techniques like Raman spectroscopy, would be crucial to confirm that the compound can enter cells to reach its intracellular target. nih.gov These studies help to build a comprehensive picture of the compound's biological activity, moving from direct target binding to its effects within a cellular context.

A hypothetical data table summarizing findings from a cell-based assay is presented below.

Table 2: Hypothetical Results of a Cell-Based Assay for this compound This table is for illustrative purposes only and is not based on experimental data.

Assay Type Cell Line Compound Concentration Measured Effect Conclusion
Western Blot Cancer Cell Line A 10 µM 50% decrease in Target Protein X expression The compound modulates the expression of Protein X.
Kinase Activity Assay Cell-free 1 µM 75% inhibition of Kinase Y activity The compound is a direct inhibitor of Kinase Y.
Cellular Uptake Neuronal Cell Line B 5 µM Compound detected in cytoplasm after 1 hour The compound is cell-permeable.

Future Research Perspectives and Methodological Advancements for Chroman 4 Amine Research

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The future of synthesizing (S)-6-Bromo-8-methylchroman-4-amine and its analogs lies in the adoption of greener and more efficient chemical processes. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant chemical waste. To overcome these limitations, researchers are increasingly turning to innovative synthetic strategies.

Chemoenzymatic and Biocatalytic Methods: A paradigm shift towards biocatalysis is anticipated to play a pivotal role in the synthesis of chiral amines like this compound. Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer unparalleled stereoselectivity, allowing for the direct and efficient production of the desired enantiomer under mild, aqueous conditions. These enzymatic methods significantly reduce the environmental impact compared to conventional chemical resolutions or asymmetric syntheses that often rely on heavy metal catalysts.

Organocatalysis and Photoredox Catalysis: The use of small organic molecules as catalysts (organocatalysis) presents another sustainable alternative. These metal-free catalysts can facilitate a wide range of transformations with high enantioselectivity. Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for forging complex molecular architectures under exceptionally mild conditions, offering new avenues for the construction and functionalization of the chroman ring system.

Synthetic StrategyKey Advantages
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced environmental impact.
Biocatalysis Use of renewable resources, biodegradable catalysts.
Organocatalysis Metal-free, readily available catalysts, diverse reactivity.
Photoredox Catalysis Utilizes visible light as a renewable energy source, mild reaction conditions.

Expansion of Biological Target Repertoire and Polypharmacology Investigations

While the initial therapeutic focus of chroman-4-amine (B2768764) derivatives has been promising, a significant opportunity lies in expanding their known biological target space. A deeper understanding of their polypharmacology—the ability of a single compound to interact with multiple targets—could unveil novel therapeutic applications and provide insights into potential off-target effects.

Exploring a Wider Range of Biological Targets: Systematic screening of this compound and its derivatives against diverse target classes is crucial. This includes, but is not limited to:

Kinases: A large family of enzymes involved in cell signaling and implicated in cancer and inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): The largest family of membrane receptors, involved in a vast array of physiological processes.

Ion Channels: Pores in the cell membrane that control the flow of ions and are critical for nerve and muscle function.

Epigenetic Targets: Proteins that regulate gene expression without altering the DNA sequence itself.

Polypharmacology Profiling: Advanced screening platforms and computational approaches can be employed to create a comprehensive polypharmacological profile for chroman-4-amine derivatives. This knowledge can be strategically leveraged to design compounds with desired multi-target activities for complex diseases or, conversely, to engineer out unwanted off-target interactions to improve safety profiles.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of novel chroman-4-amine derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not readily apparent to human researchers.

Predictive Modeling and Virtual Screening: AI/ML algorithms can be trained to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of virtual compounds before they are synthesized. This allows for the rapid in silico screening of large chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Generative Models for De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. By learning the underlying principles of molecular design from existing data, these models can propose novel chroman-4-amine analogs with optimized potency, selectivity, and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models, which correlate the chemical structure of a compound with its biological activity, can be significantly enhanced by ML techniques. These models can provide valuable insights into the key structural features that govern the activity of chroman-4-amines, guiding the design of more potent and selective analogs.

AI/ML ApplicationImpact on Drug Discovery
Predictive Modeling Prioritization of high-potential drug candidates.
Virtual Screening Accelerated identification of lead compounds.
Generative Models Design of novel molecules with optimized properties.
QSAR Studies Deeper understanding of structure-activity relationships.

Exploration of New Derivatization Pathways for Enhanced Target Specificity and Potency

Systematic derivatization of the this compound scaffold is a cornerstone of efforts to enhance its therapeutic potential. By strategically modifying different parts of the molecule, researchers can fine-tune its interaction with biological targets, leading to improved potency and selectivity.

Structure-Activity Relationship (SAR) Guided Design: A thorough understanding of the SAR is paramount. This involves synthesizing a series of analogs with systematic variations at different positions of the chroman ring and the amine substituent and evaluating their biological activity. This data-driven approach allows for the identification of key structural motifs that contribute to target engagement and potency.

Key Derivatization Strategies:

N-Functionalization: The amine group at the 4-position is a prime site for modification. Introducing a variety of substituents, such as alkyl, aryl, acyl, and heterocyclic groups, can significantly impact target binding and pharmacokinetic properties.

Aromatic Ring Substitution: The bromo and methyl groups on the aromatic ring of this compound can be replaced with other functional groups to explore their influence on activity and selectivity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the bromine atom could be replaced with other halogens or a trifluoromethyl group.

Mechanistic Studies on Less Explored Biological Pathways

To fully unlock the therapeutic potential of this compound, it is essential to move beyond initial phenotypic screening and delve into the underlying mechanisms of action. A deeper understanding of how these compounds interact with cellular pathways can reveal novel therapeutic opportunities and potential biomarkers for patient stratification.

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is a critical next step. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be employed to pinpoint the protein(s) that directly bind to the chroman-4-amine derivative.

Pathway Analysis: Once the target is identified, a comprehensive analysis of the downstream signaling pathways affected by the compound is necessary. This can involve a range of molecular and cellular biology techniques, including western blotting, qPCR, and reporter gene assays, to elucidate the precise mechanism by which the compound exerts its biological effect.

Exploration of Novel Pathways: There is a significant opportunity to investigate the effects of chroman-4-amines on less-explored biological pathways that are implicated in disease. This could lead to the discovery of first-in-class therapeutics with novel mechanisms of action.

Development of Advanced In Vitro Assay Systems

The development and utilization of more sophisticated and physiologically relevant in vitro assay systems are crucial for accurately predicting the in vivo efficacy and safety of novel chroman-4-amine derivatives.

High-Content Screening (HCS): HCS platforms combine automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in response to compound treatment. This provides a more holistic view of a compound's cellular effects compared to traditional single-endpoint assays.

3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo microenvironment of tissues compared to traditional 2D cell cultures. Testing compounds in these more complex models can provide a better prediction of their efficacy and toxicity in a living organism.

Human-on-a-Chip and Microphysiological Systems: These cutting-edge technologies involve creating microfluidic devices that contain interconnected chambers with different human cell types to mimic the function of human organs and systems. These platforms offer the potential to assess the systemic effects of drug candidates in a more physiologically relevant manner before moving to animal studies.

By embracing these future research perspectives and methodological advancements, the scientific community can unlock the full therapeutic potential of this compound and the broader class of chroman-4-amine derivatives, paving the way for the development of innovative medicines to address unmet medical needs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.